4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1250139-60-6
VCID: VC2946434
InChI: InChI=1S/C8H10BrNO3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
SMILES: CN(OC)S(=O)(=O)C1=CC=C(C=C1)Br
Molecular Formula: C8H10BrNO3S
Molecular Weight: 280.14 g/mol

4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide

CAS No.: 1250139-60-6

Cat. No.: VC2946434

Molecular Formula: C8H10BrNO3S

Molecular Weight: 280.14 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide - 1250139-60-6

Specification

CAS No. 1250139-60-6
Molecular Formula C8H10BrNO3S
Molecular Weight 280.14 g/mol
IUPAC Name 4-bromo-N-methoxy-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C8H10BrNO3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Standard InChI Key LBEJPWZHDYWEFI-UHFFFAOYSA-N
SMILES CN(OC)S(=O)(=O)C1=CC=C(C=C1)Br
Canonical SMILES CN(OC)S(=O)(=O)C1=CC=C(C=C1)Br

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide features a benzene ring substituted at the para position with a bromine atom and a sulfonamide group. The sulfonamide nitrogen is further modified with methoxy (-OCH₃) and methyl (-CH₃) groups, yielding the systematic IUPAC name 4-bromo-N-methoxy-N-methylbenzenesulfonamide.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₈H₁₀BrNO₃SPubChem
Molecular Weight292.14 g/molPubChem
InChIInChI=1S/C8H10BrNO3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3PubChem
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)BrPubChem

The sulfonamide group (-SO₂N(CH₃)OCH₃) introduces steric and electronic effects that influence reactivity, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A validated synthetic route involves 4-bromobenzenesulfonyl chloride as the starting material. Reaction with N-methoxy-N-methylamine under basic conditions yields the target compound:

C6H4BrSO2Cl+NH(OCH3)CH3Et3NC8H10BrNO3S+HCl\text{C}_6\text{H}_4\text{BrSO}_2\text{Cl} + \text{NH(OCH}_3\text{)CH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{C}_8\text{H}_{10}\text{BrNO}_3\text{S} + \text{HCl}

Optimal conditions include anhydrous tetrahydrofuran (THF) as the solvent and triethylamine as a base to neutralize HCl byproducts .

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield (reported >85%) and purity (>98%). Key parameters include:

  • Temperature: 0–5°C to minimize side reactions

  • Catalyst: None required for sulfonamide formation

  • Workup: Aqueous extraction followed by recrystallization from ethanol/water .

Chemical Reactivity and Reaction Mechanisms

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura coupling with aryl boronic acids. For example, reaction with methyl acrylate under Pd(OAc)₂ catalysis produces styrenic derivatives:

C8H10BrNO3S+CH2=CHCOOCH3Pd, BaseC10H11NO5S+HBr\text{C}_8\text{H}_{10}\text{BrNO}_3\text{S} + \text{CH}_2=\text{CHCOOCH}_3 \xrightarrow{\text{Pd, Base}} \text{C}_{10}\text{H}_{11}\text{NO}_5\text{S} + \text{HBr}

Yields range from 46% to 75% depending on substituent electronic effects .

Nucleophilic Substitution

The sulfonamide’s methoxy group undergoes SN2 displacement with alkyl halides. For instance, treatment with benzyl bromide forms N-benzyl derivatives, though competing elimination pathways limit utility .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

  • Biaryl sulfonamides: Via Suzuki coupling for drug discovery scaffolds .

  • Polymer additives: Sulfonamide groups enhance thermal stability in polyesters .

Biological Studies

While direct biological data is limited, structural analogs demonstrate:

  • Enzyme inhibition: Sulfonamides inhibit carbonic anhydrase and dihydropteroate synthase.

  • Antiviral activity: Brominated sulfonamides show promise against hepatitis B virus (HBV) in preliminary assays .

Comparative Analysis with Related Sulfonamides

CompoundStructural FeaturesReactivity ProfileBiological Activity
4-Bromo-N-methylbenzylamineLacks sulfonamide groupLimited cross-couplingModerate enzyme inhibition
4-Bromobenzenesulfonyl chlorideReactive intermediateHigh electrophilicityNot biologically active
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamideNitro group enhances solubilityAnti-inflammatory effectsiNOS inhibition

The methoxy group in 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide uniquely balances steric bulk and electronic donation, enabling selective reactivity unmatched in simpler analogs .

Future Perspectives and Research Directions

  • Catalytic Asymmetric Synthesis: Developing chiral variants for enantioselective catalysis.

  • Antiviral Drug Development: Optimizing HBV inhibition through structure-activity relationship (SAR) studies.

  • Polymer Science: Incorporating sulfonamide motifs into high-performance materials for ion-exchange membranes.

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